5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol is a chemical compound with the molecular formula C9H6F2N2O2S and a molecular weight of 244.22 g/mol . This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-(Difluoromethoxy)benzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole-thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The oxadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis . These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Contains a methoxy group instead of a difluoromethoxy group, affecting its reactivity and applications.
The presence of the difluoromethoxy group in this compound enhances its lipophilicity and electron-withdrawing properties, making it unique among similar compounds.
Properties
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c10-8(11)14-6-3-1-5(2-4-6)7-12-13-9(16)15-7/h1-4,8H,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVVHDDSXRZOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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